molecular formula C11H14BrNO4S B141390 N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine CAS No. 134958-24-0

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine

Cat. No. B141390
M. Wt: 336.2 g/mol
InChI Key: ZQHJIBWLHAGDPQ-IDKOKCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine, also known as ACBC, is a derivative of cysteine that has shown potential in various scientific research studies. ACBC is a unique compound that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is not fully understood. However, studies have shown that it may work by scavenging free radicals and reducing oxidative stress. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer.

Biochemical And Physiological Effects

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects. It has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been shown to decrease the levels of inflammatory cytokines and inhibit the growth of cancer cells. In addition, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have neuroprotective effects and may help prevent neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine in lab experiments is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that there is still limited research on its toxicity and safety, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in this area. Additionally, more research is needed to understand the mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine and its potential use in other areas, such as cardiovascular disease and diabetes.
In conclusion, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is a unique compound that has shown potential in various scientific research studies. Its synthesis method is relatively simple, and it has several scientific research applications. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.

Synthesis Methods

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is synthesized by reacting bromohydroxybenzene with L-cysteine in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated to obtain N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. This method is a relatively simple and efficient way to synthesize N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.

Scientific Research Applications

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have several scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been investigated for its ability to protect against oxidative stress and neurodegenerative diseases.

properties

CAS RN

134958-24-0

Product Name

N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid

InChI

InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1

InChI Key

ZQHJIBWLHAGDPQ-IDKOKCKLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O

SMILES

CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O

synonyms

3,4-premercapturic acid
3-S-premercapturic acid
N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine

Origin of Product

United States

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